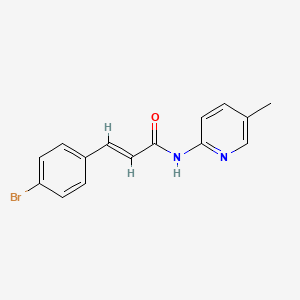

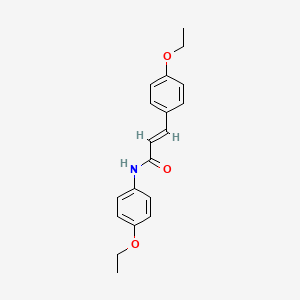

![molecular formula C18H19ClN2O2 B5706618 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, also known as CPP-ACP, is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its potential applications in the field of dentistry, particularly in the prevention and treatment of dental caries.

Mechanism of Action

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide works by binding to tooth enamel and forming a protective layer over the tooth surface. This layer helps to prevent the demineralization of tooth enamel by buffering the acidity of the oral environment. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide also contains calcium and phosphate ions, which are essential for the remineralization of tooth enamel.

Biochemical and Physiological Effects:

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. These include:

1. Inhibition of bacterial growth: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of a number of bacteria that are associated with dental caries.

2. Promotion of remineralization: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide promotes the remineralization of early carious lesions by providing calcium and phosphate ions that are essential for the formation of new tooth enamel.

3. Reduction of tooth sensitivity: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to reduce tooth sensitivity by blocking the exposed dentinal tubules.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a number of advantages and limitations for lab experiments. Some of the advantages include:

1. Easy to synthesize: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is relatively easy to synthesize in the lab, making it a popular choice for dental research.

2. Stable: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is stable under a wide range of conditions, making it easy to store and transport.

3. Versatile: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be used in a variety of different applications, including toothpaste, mouthwash, and dental coatings.

Some of the limitations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide for lab experiments include:

1. Limited solubility: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has limited solubility in water, which can make it difficult to work with in certain applications.

2. Limited shelf life: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a limited shelf life, which can make it difficult to store and transport.

3. Limited availability: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is not widely available, which can make it difficult for researchers to obtain.

Future Directions

There are a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide. Some of these include:

1. Development of new applications: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has potential applications beyond dentistry, including in the fields of drug delivery and tissue engineering.

2. Optimization of synthesis methods: There is still room for optimization of the synthesis methods for N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, which could lead to improved properties and performance.

3. Clinical trials: Further clinical trials are needed to fully evaluate the efficacy and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in the prevention and treatment of dental caries.

4. Combination with other agents: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide could be combined with other agents, such as fluoride, to improve its performance in preventing and treating dental caries.

Conclusion:

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is a complex of casein phosphopeptides and amorphous calcium phosphate that has potential applications in the prevention and treatment of dental caries. It works by forming a protective layer over the tooth surface and promoting the remineralization of early carious lesions. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide.

Synthesis Methods

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be synthesized by reacting casein phosphopeptides with amorphous calcium phosphate under controlled conditions. The resulting complex is then purified and dried to obtain N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in its final form.

Scientific Research Applications

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can help to prevent the demineralization of tooth enamel by forming a protective layer over the tooth surface. It has also been shown to promote the remineralization of early carious lesions, thus helping to reverse the early stages of tooth decay.

properties

IUPAC Name |

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-16-12-14(8-9-17(16)21-10-4-5-11-21)20-18(22)13-23-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRHTCRRQULNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6699824 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)

![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)

![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)